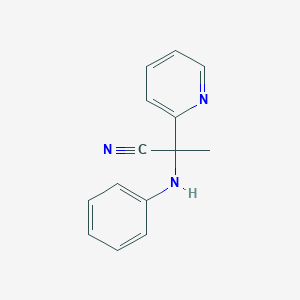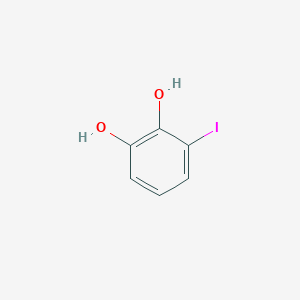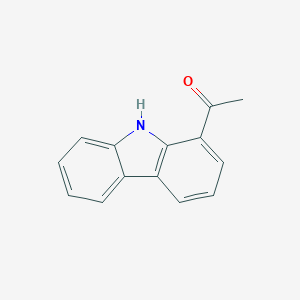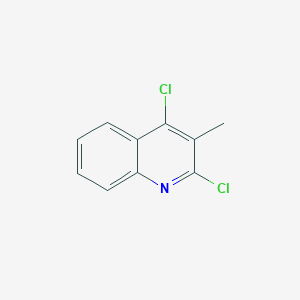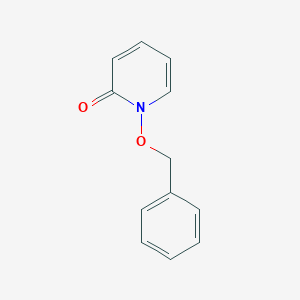
1-(benzyloxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Benzyloxy)pyridin-2(1H)-one, also known as BPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPO belongs to the category of heterocyclic compounds and has a molecular formula of C12H9NO2.
作用機序
The mechanism of action of 1-(benzyloxy)pyridin-2(1H)-one is not fully understood. However, it has been suggested that 1-(benzyloxy)pyridin-2(1H)-one exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. 1-(benzyloxy)pyridin-2(1H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cancer development.
生化学的および生理学的効果
1-(benzyloxy)pyridin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of enzymes such as matrix metalloproteinases (MMPs), which play a role in cancer invasion and metastasis. 1-(benzyloxy)pyridin-2(1H)-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
1-(benzyloxy)pyridin-2(1H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 1-(benzyloxy)pyridin-2(1H)-one is also stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(benzyloxy)pyridin-2(1H)-one has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 1-(benzyloxy)pyridin-2(1H)-one also has low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-(benzyloxy)pyridin-2(1H)-one. One area of interest is the development of 1-(benzyloxy)pyridin-2(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 1-(benzyloxy)pyridin-2(1H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(benzyloxy)pyridin-2(1H)-one and its effects on gene expression.
科学的研究の応用
1-(benzyloxy)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 1-(benzyloxy)pyridin-2(1H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
特性
CAS番号 |
5280-02-4 |
|---|---|
製品名 |
1-(benzyloxy)pyridin-2(1H)-one |
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
1-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChIキー |
XPXARICFNFFNEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CON2C=CC=CC2=O |
正規SMILES |
C1=CC=C(C=C1)CON2C=CC=CC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)


![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
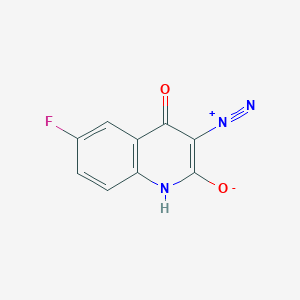
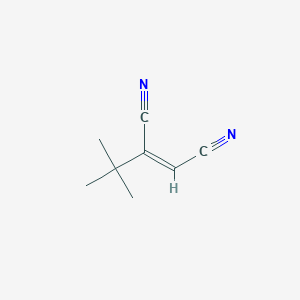
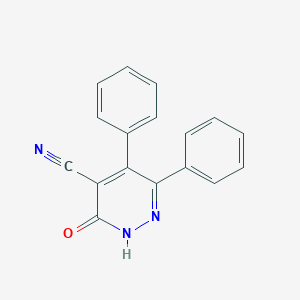
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)

